2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is known for its unique chemical properties and has been studied for various applications in chemistry, biology, and medicine. Its structure consists of a seven-membered ring with an acetyl group attached to the nitrogen atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Another method involves the reaction of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with various electrophilic reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed reactions and the use of electrophilic reagents suggest that these methods could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one undergoes various types of chemical reactions, including:
Oxidation: Reaction with m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions are less commonly reported but could involve the reduction of the acetyl group.
Substitution: Reaction with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Substitution: Various electrophilic reagents can be used, including halogens and other electrophiles.
Major Products Formed
Epoxides: Formed from oxidation reactions with MCPBA.
Addition Products: Formed from reactions with electrophiles.
Scientific Research Applications
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of carbocyclic nucleosides and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis. Its effects are mediated through its ability to form stable intermediates and products in these reactions .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one is unique due to its acetyl group attached to the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
49805-33-6 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-acetyl-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h6-7H,2-4H2,1H3 |
InChI Key |
FKERKUDDIVTGKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCC(C2)C1=O |
Origin of Product |
United States |
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